molecular formula C8H9N3 B1287557 (1H-Indazol-7-yl)methanamine CAS No. 944904-20-5

(1H-Indazol-7-yl)methanamine

Cat. No.: B1287557
CAS No.: 944904-20-5
M. Wt: 147.18 g/mol
InChI Key: UWIMEIMWBMQVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1H-Indazol-7-yl)methanamine” is an organic compound that belongs to the class of indazoles. It has a CAS Number of 944904-20-5 and a molecular weight of 147.18 .


Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The study proved a previous mechanism for the cyclization step to be nonfeasible and proposed a hydrogen bond propelled mechanism. This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11) .


Chemical Reactions Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthetic Processes and Structural Analysis : The compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, which shares structural similarities with (1H-Indazol-7-yl)methanamine, was synthesized using 1,3-dipolar cycloaddition reaction. Its structure was determined by NMR spectroscopy and MS data (Aouine, El Hallaoui, & Alami, 2014).

Antibacterial and Antifungal Activities

  • Antimicrobial Evaluations : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine demonstrated variable antibacterial and antifungal activities. This research suggests potential applications in developing antimicrobial agents (Visagaperumal et al., 2010).
  • Novel Quinoline Derivatives : A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized, with many showing moderate to very good antibacterial and antifungal activities comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Applications in Catalysis

  • Catalytic Efficiency in Hydrogenation Reactions : The compound (4-Phenylquinazolin-2-yl)methanamine, structurally related to this compound, was synthesized and used in creating ruthenium(II) complexes. These complexes showed high efficiency in transfer hydrogenation reactions, indicating potential applications in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Neuroprotection and Enzyme Inhibition

  • Neuroprotective Effects : Oxadiazolylindazole sodium channel modulators, such as (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine, showed promise as neuroprotective agents, pointing to potential applications in neurological disorders (Clutterbuck et al., 2009).

Safety and Hazards

The compound has a GHS05 pictogram, with a signal word “Danger”. Hazard Statements include H314. Precautionary statements include P280, P305, P310, P338, P351 .

Biochemical Analysis

Biochemical Properties

(1H-Indazol-7-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions highlight the compound’s potential in modulating inflammatory responses and tissue remodeling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of several cancer cell lines, including colon and melanoma cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell proliferation . Furthermore, this compound has been observed to modulate the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways. This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and activity in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its uptake and distribution within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can influence gene expression and cellular responses . Additionally, its presence in the cytoplasm can affect various signaling pathways and metabolic processes .

Properties

IUPAC Name

1H-indazol-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMEIMWBMQVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606000
Record name 1-(1H-Indazol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-20-5
Record name 1H-Indazole-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Indazol-7-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1H-Indazol-7-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1H-Indazol-7-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1H-Indazol-7-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1H-Indazol-7-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1H-Indazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.